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molecular formula C9H6FNO4 B2636415 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 258528-35-7

6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B2636415
M. Wt: 211.148
InChI Key: GQTVYGLTUVIQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06503935B1

Procedure details

Concentrated sulfuric acid (5 mL) was cooled to −15° C., treated with 6-fluoro-2,3-dihydro-4H-chromen-4-one (1.0 g, 6.0 mmol), treated with a mixture of 70% nitric acid (1.8 mL) and concentrated sulfuric acid (2.8 mL), stirred at 0° C. for 2 hours and poured into water. The resulting solid was collected by filtration, washed with water and dried under vacuum. Purification of the residue on silica gel eluting with 1:1 ethyl acetate:hexanes provided the title compound.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[O:13][CH2:12][CH2:11][C:10]2=[O:17].[N+:18]([O-])([OH:20])=[O:19]>O>[F:6][C:7]1[CH:8]=[C:9]2[C:14](=[C:15]([N+:18]([O-:20])=[O:19])[CH:16]=1)[O:13][CH2:12][CH2:11][C:10]2=[O:17]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C2C(CCOC2=CC1)=O
Step Three
Name
Quantity
1.8 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
2.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
Purification of the residue on silica gel eluting with 1:1 ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C2C(CCOC2=C(C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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